molecular formula C23H29NO4S B14110888 BTCP maleate

BTCP maleate

Cat. No.: B14110888
M. Wt: 415.5 g/mol
InChI Key: AMTYJSWZECGJOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTCP maleate involves the introduction of a benzothiophenyl group to a cyclohexylpiperidine structure. The reaction conditions typically include the use of solvents, catalysts, and specific temperature controls to ensure the correct formation of the compound. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and stringent quality control measures to ensure consistency and purity. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

BTCP maleate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

BTCP maleate has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving dopamine transporter inhibitors.

    Biology: Employed in research to understand the role of dopamine transporters in neurological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to dopamine dysregulation, such as Parkinson’s disease.

    Industry: Utilized in the development of new pharmaceuticals targeting the dopamine system.

Mechanism of Action

BTCP maleate exerts its effects by inhibiting the dopamine transporter, thereby increasing the levels of dopamine in the synaptic cleft. This inhibition is competitive, meaning that this compound binds to the same site on the transporter as dopamine, preventing dopamine from being reabsorbed into the presynaptic neuron. This leads to an increase in dopamine signaling, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine: Shares a similar structure but contains a phenyl ring instead of a benzothiophenyl group.

    Ketamine: Another compound with similar pharmacological effects but different chemical structure.

    Methoxetamine: A structural analog of ketamine with similar effects on the dopamine system.

Uniqueness

BTCP maleate is unique in its specific structure, which allows it to selectively inhibit the dopamine transporter with high potency. This makes it a valuable tool in research and potential therapeutic applications targeting the dopamine system.

Properties

Molecular Formula

C23H29NO4S

Molecular Weight

415.5 g/mol

IUPAC Name

1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;but-2-enedioic acid

InChI

InChI=1S/C19H25NS.C4H4O4/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;5-3(6)1-2-4(7)8/h3-4,9-10,15H,1-2,5-8,11-14H2;1-2H,(H,5,6)(H,7,8)

InChI Key

AMTYJSWZECGJOO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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